5-Fluoro-2-methylbenzo[b]thiophene
Description
Historical Trajectories and Evolution of Benzo[b]thiophene Chemistry Research
The journey into the world of benzo[b]thiophene chemistry began with the isolation of its parent compound, benzo[b]thiophene, from lignite (B1179625) tar. wikipedia.org This aromatic heterocyclic compound, with its characteristic naphthalene-like odor, laid the groundwork for a vast and intricate field of study. wikipedia.org Initially, research focused on understanding the fundamental structure and reactivity of this novel sulfur-containing heterocycle. Over the decades, the field has witnessed a significant evolution, driven by the discovery of the diverse biological activities and material properties associated with benzo[b]thiophene derivatives. researchgate.netbenthamdirect.comresearchgate.net
The development of new synthetic methodologies has been a cornerstone of this evolution. Early methods often involved harsh reaction conditions and offered limited control over substitution patterns. However, the advent of modern synthetic techniques, particularly transition metal-catalyzed reactions, has revolutionized the construction of the benzo[b]thiophene skeleton. benthamdirect.com These methods, including palladium-catalyzed C-S coupling and copper-catalyzed annulation reactions, provide efficient and versatile routes to a wide array of substituted benzo[b]thiophenes. tandfonline.com Furthermore, researchers have explored metal-free approaches, such as iodine-catalyzed cyclizations, to construct this important heterocyclic system. researchgate.net This continuous innovation in synthesis has enabled the exploration of a vast chemical space, leading to the discovery of benzo[b]thiophene-based compounds with applications in pharmaceuticals and materials science. researchgate.netresearchgate.net
Strategic Positioning of Fluorinated Benzo[b]thiophenes within Contemporary Chemical Research
The introduction of fluorine atoms into organic molecules has become a pivotal strategy in modern medicinal chemistry and materials science. tandfonline.com Fluorine's unique properties, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.comchim.it When incorporated into the benzo[b]thiophene scaffold, fluorine can modulate lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai This strategic placement of fluorine has led to the emergence of fluorinated benzo[b]thiophenes as a highly promising class of compounds in contemporary chemical research.
The rationale behind fluorinating benzo[b]thiophenes lies in the potential to enhance their inherent biological activities and to fine-tune their properties for specific applications. ontosight.ai For instance, the introduction of a fluorine atom can alter the electron distribution within the benzo[b]thiophene ring system, thereby influencing its interactions with enzymes and receptors. tandfonline.com This has significant implications for drug discovery, where even subtle changes in molecular properties can lead to substantial improvements in efficacy and safety profiles. chim.it Consequently, the synthesis and investigation of fluorinated benzo[b]thiophenes are at the forefront of efforts to develop novel therapeutic agents and advanced materials. tandfonline.comontosight.ai
Structural Framework and Nomenclature of 5-Fluoro-2-methylbenzo[b]thiophene
This compound is a derivative of the parent benzo[b]thiophene, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. wikipedia.org The nomenclature "benzo[b]thiophene" indicates the fusion of a benzene ring to the 'b' side of the thiophene ring. An alternative isomer, benzo[c]thiophene, where the fusion is at the 'c' side, is also known but is less stable and less common. wikipedia.org
In the case of this compound, the numbering of the fused ring system follows established IUPAC rules. The sulfur atom is assigned position 1. Following the standard numbering convention for benzo[b]thiophene, the substituents are located at specific positions on this scaffold. A fluorine atom is attached at position 5 of the benzene ring, and a methyl group is attached at position 2 of the thiophene ring.
Below is a table summarizing the key structural and identity details of this compound and its parent compounds.
| Property | This compound | Benzo[b]thiophene | 5-Methylbenzo[b]thiophene |
|---|---|---|---|
| Molecular Formula | C₉H₇FS | C₈H₆S | C₉H₈S |
| IUPAC Name | 5-Fluoro-2-methyl-1-benzothiophene | 1-Benzothiophene | 5-Methyl-1-benzothiophene |
| CAS Number | Not available | 95-15-8 | 14315-14-1 |
| Molecular Weight | 166.22 g/mol | 134.20 g/mol | 148.23 g/mol |
Research Significance and Future Trajectories for Novel Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in numerous scientific disciplines, particularly in medicinal chemistry and materials science. numberanalytics.commsesupplies.com A significant percentage of all known organic compounds are heterocyclic, and they form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. msesupplies.commdpi.com The unique structural and electronic properties of heterocycles enable them to engage in a wide range of intermolecular interactions, making them ideal scaffolds for the design of new bioactive molecules and materials with tailored properties. numberanalytics.comnih.gov
The future of heterocyclic chemistry research is poised for significant advancements, driven by the development of innovative synthetic methodologies and a deeper understanding of structure-property relationships. numberanalytics.comrsc.org Key areas of future focus include the development of more sustainable and efficient synthetic routes, such as those utilizing biocatalysis and renewable energy sources. numberanalytics.com There is also a growing interest in the synthesis of sequence-defined polymers based on heterocyclic building blocks for applications in data storage and biomimicry. rsc.org The exploration of novel fluorinated heterocycles, like this compound, will continue to be a major thrust in the quest for new drugs and materials with enhanced performance characteristics. tandfonline.commq.edu.au The convergence of synthetic chemistry, computational modeling, and biological screening will undoubtedly accelerate the discovery and development of the next generation of innovative heterocyclic compounds. msesupplies.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7FS |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-fluoro-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7FS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 |
InChI Key |
FAVZUSYZFCINCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=CC(=C2)F |
Origin of Product |
United States |
Detailed Research Findings
Foundational Strategies for Benzo[b]thiophene Core Construction
The construction of the benzo[b]thiophene core is the initial and crucial step in the synthesis of this compound. Various cyclization and ring-closure reactions are employed, often tailored to accommodate the presence of a fluorine atom or to allow for its later introduction.
Cyclization and Ring-Closure Reactions in Fluorinated Systems
A common approach to forming the benzo[b]thiophene ring system involves the cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the reaction of a fluorinated thiophenol with a suitable electrophile can lead to the desired heterocyclic core. Electrophilic cyclization of o-alkynyl thioanisoles is another powerful method for accessing the benzo[b]thiophene scaffold. nih.gov This reaction can be mediated by various electrophiles, including iodine, bromine, and sulfonium (B1226848) salts. nih.gov
Palladium-catalyzed intramolecular oxidative C-H functionalization has also emerged as an efficient route to multisubstituted benzo[b]thiophenes. nih.gov This method involves the cyclization of enethiolate salts derived from α-aryl-β-mercaptoacrylonitriles or related compounds. nih.gov The versatility of this approach allows for the synthesis of a diverse range of substituted benzo[b]thiophenes. nih.govresearchgate.net
Regioselective Fluorination Techniques
The introduction of a fluorine atom at a specific position on the benzo[b]thiophene ring is a key challenge. Two main strategies are employed: late-stage fluorination, where the fluorine is introduced towards the end of the synthetic sequence, and early-stage fluorination, which utilizes a fluorinated building block from the beginning.
Late-Stage Fluorine Introduction Methodologies
Late-stage fluorination is an attractive strategy as it allows for the diversification of complex molecules at a late point in the synthesis. acs.orgnih.gov Various reagents and methods have been developed for this purpose. For instance, electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine onto an activated aromatic ring. nih.gov The regioselectivity of this reaction is often directed by the electronic properties of the substituents already present on the ring. nih.gov
Palladium-catalyzed fluorination of aryl trifluoroborates and silver-catalyzed fluorination of aryl stannanes are other notable late-stage fluorination methods. nih.gov These techniques offer good functional group tolerance, which is crucial when dealing with complex molecules. nih.gov Another approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro group or a halogen, with a fluoride (B91410) source.
Early-Stage Fluorinated Building Block Integration
An alternative to late-stage fluorination is the use of a fluorinated starting material. This approach can simplify the synthesis by avoiding the need for a separate fluorination step. For example, starting with 5-fluoro-2-methylaniline, one can build the thiophene (B33073) ring through a series of reactions. chemicalbook.com The synthesis of such building blocks is therefore of great importance. For instance, 5-fluorocytosine (B48100) has been synthesized from chloroacetamide in a multi-step process that introduces the fluorine atom at an early stage. vcu.edu The use of fluorinated building blocks ensures the position of the fluorine atom from the outset. youtube.com
Introduction and Transformation of the Methyl Substituent
The methyl group at the 2-position of the benzo[b]thiophene ring can be introduced in several ways. One common method is to use a starting material that already contains the methyl group. For example, the cyclization of a precursor derived from a methyl-substituted thiophenol or acetophenone (B1666503) derivative would directly yield a 2-methylbenzo[b]thiophene.
Alternatively, the methyl group can be introduced onto a pre-formed benzo[b]thiophene ring. This can be achieved through various C-H functionalization or cross-coupling reactions. For instance, a 2-halo-benzo[b]thiophene could be coupled with a methylating agent using a palladium catalyst.
Catalytic Approaches in the Synthesis of this compound Analogues
Catalysis is central to the efficient and selective synthesis of complex heterocyclic molecules. For this compound and its analogues, both metal-based and metal-free catalytic systems offer powerful tools for chemists. These approaches enable the construction of the core benzothiophene (B83047) scaffold and the introduction of diverse functional groups with high precision.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura with boronic acid derivatives)
Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds and conjugated systems. libretexts.org The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with a halide or triflate, is a prominent example of these powerful reactions. libretexts.org This methodology has been widely applied to the synthesis of thiophene and benzothiophene derivatives. nih.govd-nb.info
The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction's versatility is enhanced by the commercial availability of a wide range of boronic acids and the stability of these reagents to air and moisture. libretexts.org
In the context of benzothiophene synthesis, Suzuki-Miyaura reactions are used to introduce aryl or other carbon-based substituents onto the heterocyclic core. nih.govd-nb.info For instance, the coupling of a halogenated benzothiophene with an arylboronic acid can yield an aryl-substituted benzothiophene. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govnih.gov Palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0), are commonly used. libretexts.orgnih.gov
Nickel catalysts are also emerging as a cost-effective and abundant alternative to palladium for cross-coupling reactions. libretexts.org Nickel-catalyzed methods have been shown to be effective in activating challenging bonds, including aromatic carbon-fluorine (C–F) bonds, under mild conditions. beilstein-journals.orgnih.gov This is particularly relevant for the synthesis and functionalization of fluorinated heterocycles like this compound. The mechanism can involve the formation of a nickelacyclopropane intermediate that facilitates β-fluorine elimination and subsequent cross-coupling. beilstein-journals.orgnih.gov
| Reactants | Catalyst/Ligand | Base/Solvent | Product | Yield | Reference |
| 2-Bromo-5-(bromomethyl)thiophene + Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76% | nih.gov |
| 2,5-Dibromothiophene + Isopropenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ / Toluene/H₂O | 2,5-Diisopropenylthiophene | - | nih.gov |
| 2-Fluorobenzofurans + Arylboronic acids | Ni(cod)₂ | K₃PO₄ / Dioxane | 2-Arylbenzofurans | up to 100% | nih.gov |
Organocatalysis and Biocatalysis in Heterocyclic Synthesis
In the drive towards more sustainable and "green" chemistry, organocatalysis and biocatalysis present powerful alternatives to traditional metal-based catalysis. nih.gov
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the cost and potential toxicity of heavy metals. rsc.org This field has grown rapidly, with many organocatalytic systems based on scaffolds derived from natural products, such as cinchona alkaloids. nih.govbeilstein-journals.org These catalysts can promote a wide range of reactions, including asymmetric transformations that produce chiral molecules with high enantioselectivity. nih.govbeilstein-journals.org For heterocyclic synthesis, organocatalytic methods like asymmetric Michael additions can be used to construct chiral side chains or build upon the heterocyclic core in a stereocontrolled manner. beilstein-journals.org
Biocatalysis employs enzymes, nature's catalysts, to perform chemical reactions. nih.gov Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) and typically operate under mild, aqueous conditions. nih.govnih.gov While the natural repertoire of enzymes is vast, modern protein engineering techniques allow for the modification of enzymes to accept non-native substrates or to catalyze novel transformations. nih.gov In the synthesis of complex molecules, biocatalytic steps can be integrated into synthetic routes to install stereocenters with near-perfect control, a task that is often challenging for traditional chemical methods. nih.gov Although specific biocatalytic routes to this compound are not widely reported, the principles of biocatalysis offer significant potential for the enantioselective synthesis of its chiral derivatives. nih.govnih.gov
Development of Novel Synthetic Pathways and Mechanistic Elucidation of Reactions
The functionalization of the benzothiophene core is critical for modulating its chemical and biological properties. The development of novel synthetic pathways to introduce key functional groups, such as aldehydes and carboxylic acids, and to create chiral analogues is an active area of research.
Synthesis of Carbaldehyde and Carboxylic Acid Derivatives (e.g., 7-chloro-5-fluoro-2-methylbenzo[b]thiophene-3-carbaldehyde)
Carboxylic acid and carbaldehyde functionalities on the benzothiophene scaffold are valuable handles for further synthetic elaboration.
Benzothiophene carboxylic acids are important intermediates. nih.gov For instance, 5-fluorobenzo[b]thiophene-2-carboxylic acid and 6-fluorobenzo[b]thiophene-2-carboxylic acid are known compounds that serve as precursors for more complex molecules. nih.govthermofisher.com Synthesis of these derivatives can be achieved through various methods. One approach involves the cyclization of a substituted phenol (B47542) or thiophenol derivative. Another powerful method is the palladium-catalyzed oxidative carbonylation of 2-(methylthio)phenylacetylenes, which can produce benzothiophene-3-carboxylic esters in a single step. acs.org Hydrolysis (saponification) of the resulting ester then yields the desired carboxylic acid.
Benzothiophene carbaldehydes are also key synthetic intermediates. researchgate.netdoaj.org These can be prepared through the formylation of the benzothiophene ring. Classic methods like the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Rieche formylation are effective. Alternatively, a lithiation-formylation sequence, where the benzothiophene is first deprotonated with a strong base like n-butyllithium followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF), can provide regioselective access to carbaldehyde derivatives. mdpi.com While a specific protocol for 7-chloro-5-fluoro-2-methylbenzo[b]thiophene-3-carbaldehyde is not detailed in the provided literature, its synthesis would logically follow these established formylation methodologies on a pre-existing 7-chloro-5-fluoro-2-methylbenzo[b]thiophene core.
| Derivative | Synthetic Method | Key Reagents | Reference |
| Benzothiophene-3-carboxylic Esters | Pd-catalyzed oxidative cyclization-alkoxycarbonylation | PdI₂/KI, CO, O₂ | acs.org |
| 5-Nitrobenzo[b]thiophene-2-carbaldehyde | One-pot condensation/cyclization | 2-Chloro-5-nitrobenzaldehyde, 2,5-dihydroxy-1,4-dithiane | researchgate.net |
| 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | Br/Li exchange followed by formylation | n-BuLi, DMF | mdpi.com |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | Cyclization followed by saponification | 4-Chloro-2-fluorobenzaldehyde, Ethyl thioglycolate, NaOH |
Stereoselective Synthesis of Chiral Analogues
The creation of chiral molecules is a cornerstone of modern drug discovery and materials science. Introducing chirality into the this compound framework can be accomplished through several strategies.
One common approach is the introduction of a chiral center on a substituent attached to the benzothiophene ring. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis as described in section 2.4.2.
A more advanced and challenging strategy involves creating a stereocenter directly on the heterocyclic ring or creating a molecule that is chiral due to restricted rotation (atropisomerism). While methods for the direct asymmetric synthesis of the benzothiophene core are less common, cutting-edge research in C-F bond activation opens new possibilities. For example, methods for the stereoselective installation of fluorine have been developed, including the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) with a chiral Lewis base. semanticscholar.org This allows for the formation of stereoenriched C-F centers. semanticscholar.org Applying such principles could theoretically lead to the synthesis of benzothiophene analogues with a stereogenic carbon atom bearing a fluorine substituent, representing a significant synthetic achievement.
Advanced Spectroscopic and Analytical Research on 5 Fluoro 2 Methylbenzo B Thiophene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-Fluoro-2-methylbenzo[b]thiophene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals and offers insight into the through-bond and through-space atomic interactions.
Multi-Dimensional NMR Techniques for Structural Assignment
While standard one-dimensional ¹H and ¹³C NMR spectra provide initial information, multi-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for a complete and definitive structural assignment.
¹H-¹H COSY: This experiment reveals proton-proton coupling networks. For this compound, it would primarily show correlations between the aromatic protons on the benzene (B151609) ring, helping to distinguish their positions relative to one another based on their coupling patterns (ortho, meta, para).
HSQC: This experiment maps protons directly to the carbons they are attached to. It would definitively link the aliphatic methyl protons to the methyl carbon and each aromatic proton to its respective carbon atom.
These combined techniques allow for the unequivocal assignment of the complex spectral data, confirming the substitution pattern of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on related benzothiophene (B83047) structures and known substituent effects.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 2-CH₃ | ~2.5 | ~15 | C2, C3 |
| 3 | ~7.1 | ~125 | 2-CH₃, H4 |
| 4 | ~7.7 | ~110 (d, J≈25 Hz) | H3, H6 |
| 5-F | N/A | ~160 (d, J≈245 Hz) | N/A |
| 6 | ~7.2 | ~112 (d, J≈25 Hz) | H4, H7 |
| 7 | ~7.8 | ~123 (d, J≈10 Hz) | H6 |
| 3a | N/A | ~140 | H3, H4, H7 |
Note: 'd' denotes a doublet splitting pattern due to coupling with fluorine. J represents the coupling constant.
Fluorine-19 NMR Chemical Shift Analysis and Electronic Effects
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and informative technique for analyzing fluorinated organic compounds. wikipedia.orgazom.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgnih.gov A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than for proton NMR, leading to better signal dispersion and less spectral overlap. wikipedia.orgbiophysics.org
The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. nih.govbiophysics.org The placement at the C5 position on the aromatic ring results in a characteristic chemical shift influenced by the electron-donating or -withdrawing nature of the fused thiophene (B33073) ring and the methyl group. The strong inductive and field effects of the fluorine atom, in turn, influence the chemical shifts of nearby protons and carbons, which is observable in their respective spectra through C-F and H-F coupling constants. azom.com Analysis of the ¹⁹F NMR spectrum, including its coupling to aromatic protons (typically ³JHF and ⁴JHF), provides direct confirmation of the fluorine's position on the benzene ring. huji.ac.il
Table 2: Expected ¹⁹F NMR Data for this compound
| Parameter | Expected Value | Significance |
|---|---|---|
| Chemical Shift (δ) | -110 to -125 ppm (relative to CFCl₃) | Characteristic for a fluorine atom on an electron-rich aromatic system. |
| ³JHF (ortho coupling) | 8-10 Hz | Coupling to H4 and H6 protons. |
| ⁴JHF (meta coupling) | 5-7 Hz | Coupling to H7 proton. |
| ¹JCF (direct coupling) | -240 to -250 Hz | Strong coupling to the C5 carbon. |
Mass Spectrometry for Molecular Characterization and Reaction Pathway Monitoring
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a target compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the determination of a unique elemental formula. For this compound (C₉H₇FS), HRMS can confirm the presence and number of carbon, hydrogen, fluorine, and sulfur atoms, distinguishing it from any other isomers or compounds with the same nominal mass. This confirmation is a standard requirement for the definitive characterization of a newly synthesized molecule. rsc.org
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇FS |
| Theoretical Exact Mass | 166.0252 |
The measured mass in an actual experiment should be within a few parts per million (ppm) of the theoretical value.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation.amazonaws.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. amazonaws.comnih.gov In the context of this compound, LC-MS is routinely used to assess the purity of the final product after synthesis and purification. amazonaws.com The liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or other impurities. The eluent from the chromatography column is then introduced into the mass spectrometer, which serves as a detector. By monitoring the m/z value corresponding to the molecular ion of this compound (m/z = 167 for [M+H]⁺), the identity of the peak eluting from the column can be confirmed, and its purity can be quantified based on the relative area of the chromatographic peak. nih.gov
Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a "fingerprint" for the compound. esisresearch.orgnih.gov The spectra are often compared with theoretical results from computational methods like Density Functional Theory (DFT) for a more detailed assignment of vibrational modes. globalresearchonline.netiosrjournals.org
For this compound, key expected vibrational modes include:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.
C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the 1200-1300 cm⁻¹ region.
C-S stretching: Vibrations involving the C-S bond of the thiophene ring are typically weaker and appear in the 600-800 cm⁻¹ range. iosrjournals.org
The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be strong in one technique and weak or silent in the other, allowing for a more complete vibrational analysis. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-F Stretch | 1300 - 1200 | IR (Strong) |
X-ray Crystallography and Solid-State Structural Analysis of this compound Derivatives
For instance, the crystal structure of (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, a compound featuring a 5-fluorophenyl group attached to a benzothiophene moiety, has been determined. nih.gov In this derivative, the benzothiophene ring system is essentially planar. nih.gov Such studies reveal the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the packing of molecules in the crystal lattice. These non-covalent interactions are fundamental in determining the material's bulk properties, including melting point, solubility, and even its electronic characteristics.
The solid-state fluorescence and molecular packing of various substituted stilbene (B7821643) derivatives, which share aromatic and π-conjugated features with benzothiophenes, have also been investigated. These studies highlight how subtle changes in molecular structure and intermolecular interactions can significantly influence the photophysical properties of the material in the solid state.
In a study on 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene and its S-oxides, X-ray analysis was instrumental in understanding how sulfur oxidation alters the crystal packing and, consequently, the material's thermal stability and optoelectronic properties. mdpi.com The oxidized forms demonstrated increased thermal stability and enhanced emission, showcasing the power of structural modification in tuning material properties. mdpi.com
A representative data table for a hypothetical crystal structure analysis of a this compound derivative is presented below, based on typical parameters reported for similar compounds.
| Crystal Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 985.4 |
| Z | 4 |
This table is illustrative and does not represent experimentally determined data for this compound.
Chromatographic Techniques for Isolation, Purification, and Analysis in Research Contexts
Chromatography is an indispensable tool in chemical research, enabling the separation, identification, and purification of individual components from a mixture. Various chromatographic techniques are employed in the study of this compound and its derivatives, from monitoring reaction progress to ensuring the high purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of benzothiophene derivatives. In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. For the separation of benzothiophenes, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed. nih.gov The addition of modifiers like phosphoric acid or formic acid can improve peak shape and resolution. nih.gov The detection of these compounds is commonly achieved using a UV detector, as the aromatic system of the benzothiophene core absorbs UV light. A fast HPLC-UV method has been developed for monitoring thiophenic compounds in liquid fuel desulfurization studies, demonstrating the efficiency of this technique for quantitative analysis. mdpi.com
Gas Chromatography (GC) is another powerful technique, particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases. For the analysis of thiophenic compounds, capillary columns with various stationary phases can be used. nih.gov Flame ionization detectors (FID) are commonly used for the detection of organic compounds, while mass spectrometry (MS) can be coupled with GC (GC-MS) to provide both quantitative data and structural information based on the mass-to-charge ratio of the fragmented ions. An in-depth analytical characterization of (2-aminopropyl)benzo[b]thiophene isomers was performed using GC coupled with various MS platforms. nih.gov
Column Chromatography is a fundamental purification technique used to isolate the desired compound from a reaction mixture. In the synthesis of various benzothiophene derivatives, column chromatography using silica (B1680970) gel as the stationary phase is a common purification step. The choice of the mobile phase, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is crucial for achieving effective separation of the target compound from impurities and unreacted starting materials. For example, the purification of ethyl 6-fluorobenzo[b]thiophene-2-carboxylate was achieved using column chromatography with a pentane/diethyl ether eluent. nih.gov
The following table summarizes typical chromatographic conditions that could be applied for the analysis and purification of this compound.
| Technique | Stationary Phase | Mobile Phase/Eluent | Detector |
| HPLC | C18 Reverse-Phase | Acetonitrile/Water gradient | UV-Vis |
| GC | Capillary Column (e.g., DB-5) | Helium | FID or MS |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | - |
This table provides general examples of chromatographic conditions and may require optimization for specific applications.
Computational and Theoretical Chemistry of 5 Fluoro 2 Methylbenzo B Thiophene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electronic structure, which in turn governs the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies. For a molecule like 5-Fluoro-2-methylbenzo[b]thiophene, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide optimized molecular geometry and a wealth of electronic data. researchgate.netresearchgate.net
Theoretical studies on analogous compounds, such as other substituted benzothiophenes or thienothiophenes, demonstrate that DFT can accurately predict key electronic parameters. researchgate.nete3s-conferences.org These parameters are crucial for understanding the molecule's behavior in various chemical environments. For instance, calculations on dibenzothiophene (B1670422) metal complexes have been used to deduce properties like polarizability, dipole moment, and hyperpolarizability, which are indicative of their potential in optoelectronic applications. researchgate.net Similarly, DFT studies on thienothiophene derivatives have been employed to calculate HOMO-LUMO gaps, which are vital for applications in organic electronics. e3s-conferences.org
A hypothetical DFT analysis of this compound would yield the following types of data, illustrated here with representative values from similar thiophene (B33073) derivatives:
| Calculated Property | Representative Value | Significance |
| Total Energy | -X Hartrees | Thermodynamic stability |
| Dipole Moment | ~2.5 Debye | Polarity and intermolecular interactions |
| Polarizability | ~150 a.u. | Response to an external electric field |
| Ionization Potential | ~8.0 eV | Energy required to remove an electron |
| Electron Affinity | ~0.5 eV | Energy released upon electron addition |
This table is interactive. Users can sort and filter the data.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnih.gov The energy and spatial distribution of these orbitals provide critical information about a molecule's electrophilic and nucleophilic character. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). researchgate.net
FMO analysis of related benzothiazole (B30560) derivatives has shown that the HOMO is often delocalized across the entire molecule, while the LUMO can be more localized on specific moieties, indicating sites prone to nucleophilic attack. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com
A theoretical FMO analysis of this compound would provide crucial data for predicting its reactivity in various chemical reactions. Below is a table with hypothetical FMO data based on studies of similar compounds:
| Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -6.0 | Site of electrophilic attack |
| LUMO | -1.5 | Site of nucleophilic attack |
| HOMO-LUMO Gap | 4.5 | Indicator of chemical stability and electronic transitions |
This table is interactive. Users can sort and filter the data.
The distribution of these orbitals would pinpoint the most probable sites for electrophilic and nucleophilic attack. For instance, in many thiophene derivatives, electrophilic substitution is a common reaction pathway. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the potential energy surface (PES) helps to identify the most stable conformers (energy minima) and the energy barriers between them (transition states).
For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, even subtle changes in the orientation of the methyl group or slight puckering of the thiophene ring could be explored. A computational study on a spiropyrrolidine-tethered benzo[b]thiophene analogue revealed the existence of two stable conformers with very close energies, indicating that both could coexist. mdpi.com This was determined by analyzing the disorder in the X-ray crystal structure and supported by computational modeling. mdpi.com
A detailed conformational analysis of this compound would involve systematically rotating the methyl group and mapping the corresponding changes in energy to identify the most stable orientation. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Reaction Mechanism Studies and Transition State Analysis using Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, one could investigate various reactions such as electrophilic substitution, oxidation of the sulfur atom, or metal-catalyzed cross-coupling reactions.
A computational study on the photochemical isomerization of thiophenes provides a good example of the insights that can be gained. researchgate.net This research explored different reaction pathways, including internal cyclization and zwitterionic routes, and identified conical intersections that play a key role in the photochemical transformations. researchgate.net Such studies provide a detailed, step-by-step understanding of the reaction progress, which is often difficult to obtain through experimental means alone.
For this compound, a theoretical investigation of a reaction would involve:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Finding Transition States: Searching for the saddle point on the potential energy surface that connects reactants and products.
Calculating Activation Energies: Determining the energy barrier for the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the found transition state correctly connects the desired reactants and products.
These calculations would provide a quantitative understanding of the reaction kinetics and thermodynamics.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the movements and interactions of molecules over time. This is particularly useful for understanding solvent effects and complex intermolecular interactions.
For this compound, MD simulations could be used to study its behavior in different solvents, its aggregation properties, or its interaction with a biological macromolecule. For example, MD simulations have been used to study the interaction of thiophene polymers with various analytes for chemical sensing applications. researchgate.net These simulations can reveal details about binding modes, interaction energies, and the role of specific functional groups. Similarly, MD simulations of cationic thiophene oligomers with DNA have been performed to understand their complexation behavior. iyte.edu.tr
An MD simulation of this compound in a solvent like water or an organic solvent would provide information on:
Solvation Structure: How solvent molecules arrange around the solute.
Diffusion: How the molecule moves through the solvent.
Intermolecular Interactions: The nature and strength of interactions with solvent molecules or other solute molecules.
Quantitative Structure-Activity Relationship (QSAR) Derivations (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The theoretical aspect of QSAR involves calculating a set of molecular descriptors and then using statistical methods to find a correlation with the observed activity.
For a series of benzothiophene (B83047) derivatives, QSAR studies have been successfully applied to predict their activity as, for example, dopamine (B1211576) D2 receptor inhibitors or anticancer agents. nih.govresearchgate.net These studies typically involve:
Descriptor Calculation: A wide range of descriptors are calculated for each molecule in the series. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the model is assessed using techniques like cross-validation and by testing it on an external set of compounds. nih.gov
A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. The theoretical contribution would be the calculation of relevant descriptors and the development of a predictive model. Such models can guide the design of new, more potent compounds by identifying the key structural features that influence activity. nih.govnih.gov
Prediction of Spectroscopic Properties
The spectroscopic characteristics of this compound can be predicted with a high degree of accuracy using computational chemistry methods. These theoretical approaches, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the molecule's electronic structure and how it influences its interaction with electromagnetic radiation. This provides valuable insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
The standard computational protocol involves an initial geometry optimization of the molecule's ground state. This is commonly achieved using a functional such as B3LYP in combination with a basis set like 6-311+G(2d,p). Following this optimization, the same level of theory is typically employed to calculate the spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts are generally calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This method has become a standard for reliable prediction of ¹H, ¹³C, and ¹⁹F NMR spectra. The calculations yield absolute shielding values (σ), which are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, calculated at the same level of theory.
The predicted chemical shifts are crucial for assigning signals in experimentally obtained spectra, especially for complex aromatic systems. For this compound, theoretical calculations would provide distinct values for each hydrogen, carbon, and the fluorine atom, aiding in the complete structural elucidation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative data based on typical computational outputs for similar heterocyclic systems)
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| H3 | 7.15 |
| H4 | 7.68 |
| H6 | 7.25 |
| H7 | 7.80 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative data based on typical computational outputs for similar heterocyclic systems)
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 142.5 |
| C3 | 123.0 |
| C3a | 139.8 |
| C4 | 111.2 (d, JCF ≈ 25 Hz) |
| C5 | 160.1 (d, JCF ≈ 250 Hz) |
| C6 | 112.9 (d, JCF ≈ 23 Hz) |
| C7 | 125.4 (d, JCF ≈ 9 Hz) |
| C7a | 135.6 |
Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound (Illustrative data based on typical computational outputs for fluorinated aromatic compounds)
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|
Infrared (IR) Spectroscopy
Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations not only predict the position of the absorption bands but also their intensities. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental data. nih.gov
For this compound, the predicted IR spectrum would show characteristic bands for the C-H stretching of the aromatic and methyl groups, C=C stretching vibrations within the benzene (B151609) and thiophene rings, and the distinctive C-F stretching frequency.
Table 4: Predicted IR Vibrational Frequencies for this compound (Illustrative data based on typical computational outputs for similar aromatic systems)
| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment |
|---|---|---|
| 3105 | Low | Aromatic C-H Stretch |
| 2925 | Low | Methyl C-H Stretch |
| 1610 | Medium | Aromatic C=C Stretch |
| 1480 | High | Aromatic C=C Stretch |
| 1245 | High | C-F Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The prediction of electronic absorption spectra is carried out using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, yielding the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the intensity of the absorption. The solvent effect is often included in these calculations using models like the Polarizable Continuum Model (PCM).
For this compound, the predicted UV-Vis spectrum would be characterized by transitions within the π-electron system of the fused aromatic rings.
Table 5: Predicted UV-Vis Absorption Data for this compound (Illustrative data based on typical TD-DFT outputs for similar chromophores)
| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| HOMO → LUMO | 310 | 4.00 | 0.45 |
| HOMO-1 → LUMO | 285 | 4.35 | 0.21 |
Mechanistic Investigations of Biological Interactions: in Vitro and in Silico Approaches
Molecular Mechanisms of Receptor Binding and Modulation (e.g., Prostaglandin E2 receptors EP2 and EP4)
Prostaglandin E2 (PGE2) receptors, particularly the EP2 and EP4 subtypes, are crucial G protein-coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including inflammation and immune responses. nih.govnih.gov Understanding how a compound like 5-Fluoro-2-methylbenzo[b]thiophene might interact with these receptors is a key step in elucidating its potential biological effects.
Ligand-Protein Interaction Profiling
To characterize the binding of this compound to EP2 and EP4 receptors, a series of in vitro binding assays would be necessary. Radioligand binding assays are a classic and robust method. In this approach, a radiolabeled ligand with known affinity for the receptor is used. The ability of this compound to displace the radioligand from the receptor would be measured, allowing for the determination of its binding affinity (Ki).
Computational docking studies could complement these experimental approaches. Using the known or homology-modeled three-dimensional structures of the EP2 and EP4 receptors, the binding mode and affinity of this compound could be predicted. These in silico methods can provide insights into the specific amino acid residues within the receptor's binding pocket that are crucial for the interaction.
Allosteric Modulation Studies
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) ligand binding site. nih.gov This binding can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand. To investigate if this compound acts as an allosteric modulator of EP2 or EP4 receptors, functional assays in the presence of a constant concentration of the natural ligand, PGE2, would be performed. An increase or decrease in the PGE2-mediated response in the presence of the compound would suggest allosteric modulation.
Biochemical Pathway Analysis using Cell-Free Systems and Recombinant Proteins
Enzyme Inhibition Kinetics and Mechanism Elucidation
Should this compound be hypothesized to target a specific enzyme, its inhibitory activity would be characterized using kinetic studies. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, key parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined. These assays typically use purified, recombinant enzymes to ensure that the observed effects are due to direct interaction with the target.
Investigation of Signaling Pathways (e.g., β-arrestin pathway in HEK 293 cells)
GPCRs like EP2 and EP4 can signal through G protein-dependent pathways or through β-arrestin-mediated pathways. To investigate the potential for this compound to induce β-arrestin recruitment to EP2 or EP4 receptors, specialized cell-based assays are employed. Human Embryonic Kidney 293 (HEK 293) cells are often used for these studies as they are readily transfected and provide a robust system for studying GPCR signaling. researchgate.netinvivogen.com
A common method involves co-expressing the receptor of interest and a β-arrestin protein fused to a reporter molecule, such as a fluorescent protein or an enzyme fragment. Upon ligand-induced receptor activation and phosphorylation, the β-arrestin-fusion protein is recruited to the receptor, leading to a measurable signal. This allows for the quantification of pathway activation and can reveal if a compound is a biased agonist, preferentially activating one pathway over another.
High-Throughput Screening Methodologies for Mechanistic Probe Discovery (e.g., Enzyme Fragment Complementation Technology)
Enzyme Fragment Complementation (EFC) is a powerful high-throughput screening (HTS) technology used to study a wide range of biological interactions, including receptor-ligand binding and protein-protein interactions. nih.govdiscoverx.comnih.gov This technology is based on the principle that two inactive fragments of an enzyme, such as β-galactosidase, can reassemble to form a functional enzyme that produces a detectable signal. researchgate.netresearchgate.net
For instance, to screen for modulators of the EP2 or EP4 receptor, one could use a competitive binding assay format. In this setup, a known ligand for the receptor is conjugated to the small enzyme donor fragment. In the absence of a competitor, this conjugate binds to the receptor, and no active enzyme is formed. When a compound like this compound displaces the ligand-enzyme donor conjugate, the free conjugate can then complement the enzyme acceptor, leading to a measurable signal. This approach allows for the rapid screening of large compound libraries to identify potential ligands for the target receptor.
EFC can also be adapted to study the β-arrestin pathway. In this application, the receptor is fused to one enzyme fragment and β-arrestin to the other. Activation of the receptor by a ligand leads to the recruitment of β-arrestin, bringing the two enzyme fragments into close proximity and allowing for complementation and signal generation.
Structure-Based Computational Design Principles for this compound Scaffolds (Focus on Binding Modes and Interaction Potentials)
The strategic incorporation of fluorine atoms and methyl groups into the benzo[b]thiophene scaffold is a key principle in contemporary drug design, aiming to modulate the molecule's pharmacokinetic and pharmacodynamic properties. For the this compound scaffold, computational modeling provides critical insights into its potential binding modes and interactions with various biological targets. The design principles revolve around the unique electronic properties of the fluorine atom and the steric and hydrophobic contributions of the methyl group.
The fluorine atom at the 5-position is a potent modulator of the scaffold's electronic environment. Its high electronegativity can create a localized dipole moment and influence the acidity or basicity of nearby functional groups. This can lead to enhanced binding affinity through favorable electrostatic and hydrogen bonding interactions with protein residues. For instance, in studies of related heterocyclic compounds, fluorine has been shown to engage in hydrogen bonding with backbone amides or specific amino acid side chains like asparagine and glutamine. sigmaaldrich.com Furthermore, the substitution of a hydrogen atom with fluorine can block metabolic oxidation at that position, thereby improving the metabolic stability and bioavailability of the compound.
Computational approaches such as molecular docking and molecular dynamics simulations are instrumental in predicting and analyzing these interactions. By modeling the this compound scaffold within the active sites of potential target proteins, researchers can visualize and quantify the energetic contributions of the fluoro and methyl substitutions. These simulations can reveal crucial information about the stability of the ligand-protein complex, the specific amino acid residues involved in binding, and the role of water molecules in mediating interactions.
Interactive Table 1: Predicted Interaction Potentials of the this compound Scaffold with Key Amino Acid Residues.
| Interacting Residue Type | Potential Interaction with 5-Fluoro Group | Potential Interaction with 2-Methyl Group | Supporting Evidence from Analogous Systems |
| Polar (e.g., Asn, Gln) | Hydrogen bond acceptor | - | Fluorinated quinolones forming H-bonds with Asn46 in DNA gyrase B. sigmaaldrich.com |
| Charged (e.g., Arg, Lys) | Electrostatic interactions (dipole-charge) | - | Fluorine substitution enhancing binding to positively charged residues. |
| Aromatic (e.g., Phe, Tyr) | π-π stacking, π-cation interactions | Hydrophobic interactions | Benzothiophene (B83047) derivatives interacting with aromatic residues in cholinesterase active sites. nih.gov |
| Aliphatic (e.g., Leu, Val) | - | Hydrophobic interactions, van der Waals forces | Methyl groups of inhibitors fitting into hydrophobic pockets of various enzymes. |
In Silico Target Identification and Validation
The identification of novel biological targets for a specific chemical scaffold is a cornerstone of modern drug discovery. For the this compound scaffold, a variety of in silico methods can be employed to predict and validate potential protein targets. These computational techniques leverage large biological and chemical databases to generate hypotheses about the compound's mechanism of action.
One primary approach is reverse docking , also known as target fishing. This method involves docking the this compound structure against a large library of known protein structures. The proteins are then ranked based on their predicted binding affinity for the compound. This can provide a list of potential targets that can be further investigated experimentally. For instance, virtual screening of chemical libraries against various enzymes has successfully identified novel inhibitors. mdpi.com
Another powerful technique is pharmacophore modeling . A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By generating a pharmacophore model based on the this compound scaffold, it is possible to screen databases of known active compounds and their targets to identify proteins that are likely to bind to our compound of interest. Pharmacophore-based virtual screening has been successfully used to identify novel inhibitors for targets such as DNA gyrase B. sigmaaldrich.com
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on existing data for related benzo[b]thiophene derivatives. These models correlate structural features with biological activity and can be used to predict the activity of this compound against a range of targets. This approach has been applied to predict the antibacterial activity of benzothiophene derivatives against multidrug-resistant Staphylococcus aureus. google.com
Once a list of potential targets is generated, further in silico validation is necessary. This can involve more rigorous computational methods such as molecular dynamics simulations to assess the stability of the predicted ligand-protein complexes. Additionally, analyzing the predicted binding mode in the context of the protein's known biological function can provide further confidence in the identified target. For example, if the compound is predicted to bind to the active site of an enzyme in a way that would block substrate access, it is a strong indication of potential inhibitory activity. Studies on STAT3 inhibitors have utilized molecular modeling to confirm that the designed compounds occupy the SH2 domain in a favorable conformation. nih.govresearchgate.net
Interactive Table 2: In Silico Target Prediction for the this compound Scaffold.
| In Silico Method | Predicted Target Class | Rationale based on Scaffold Features | Example from Analogous Systems |
| Reverse Docking | Kinases | The scaffold can fit into the ATP-binding pocket, with the fluorine potentially interacting with the hinge region. | Benzothiophene derivatives have been identified as inhibitors of PRPF4 kinase and STAT3. nih.govprepchem.com |
| Pharmacophore Modeling | G-Protein Coupled Receptors (GPCRs) | The aromatic system and heteroatom can mimic the interactions of endogenous ligands. | Benzothiophene derivatives have shown affinity for 5-HT1A serotonin (B10506) receptors. researchgate.net |
| QSAR | Antimicrobial Targets | The lipophilic nature and potential for specific interactions can disrupt bacterial cell processes. | QSAR models have predicted the activity of benzothiophenes against S. aureus. google.com |
| Ligand-Based Similarity Search | Cholinesterases | The scaffold shares structural similarities with known cholinesterase inhibitors. | Benzothiophene-chalcone hybrids have been identified as cholinesterase inhibitors. nih.govnih.gov |
Exploration of 5 Fluoro 2 Methylbenzo B Thiophene in Advanced Material Science Research
Organic Electronics and Optoelectronic Materials Applications
The introduction of a fluorine atom and a methyl group to the benzo[b]thiophene core is anticipated to modulate its electronic and photophysical properties, making it a candidate for investigation in organic electronics.
Charge Transport Characteristics in Organic Semiconductors
The charge transport properties of organic semiconductors are fundamental to their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For 5-Fluoro-2-methylbenzo[b]thiophene, it is hypothesized that the fluorine substituent, with its strong electron-withdrawing nature, could influence the molecular energy levels, potentially leading to enhanced charge carrier mobility. acs.org Theoretical studies on related fluorinated fused thiophene (B33073) derivatives suggest that fluorination can lower the HOMO-LUMO gap, which is often beneficial for conductivity. However, without experimental data, the precise charge mobility (μ), a key performance metric, remains unknown for this specific compound.
Table 1: Hypothetical Charge Transport Characteristics for this compound Derivatives
| Derivative | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |
| This compound | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as experimental data is not currently available.
Photophysical Properties and Luminescence Studies
The photophysical properties, such as absorption and emission spectra, fluorescence quantum yield, and lifetime, are critical for optoelectronic applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. The substitution pattern on the benzo[b]thiophene core is expected to tune these properties. The methyl group, being electron-donating, and the fluorine atom, being electron-withdrawing, could create interesting intramolecular charge transfer (ICT) characteristics upon photoexcitation.
Research on other benzo[b]thiophene derivatives has shown that their emission can be sensitive to the local environment, a property known as solvatochromism. researchgate.net This suggests that this compound could also exhibit such behavior, which is a desirable trait for chemical sensors. However, specific data on its photoluminescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, has not been reported.
Table 2: Anticipated Photophysical Properties of this compound
| Property | Value |
| Absorption Maximum (λabs) | Data not available |
| Emission Maximum (λem) | Data not available |
| Fluorescence Quantum Yield (Φf) | Data not available |
| Fluorescence Lifetime (τ) | Data not available |
This table is for illustrative purposes only, as experimental data is not currently available.
Polymer Chemistry: Monomer Design and Polymerization Studies
Conjugated polymers based on thiophene and its derivatives are a cornerstone of organic electronics. rsc.org this compound could potentially serve as a monomer for the synthesis of novel polymers. The presence of the fluorine atom could enhance interchain interactions and influence the polymer's morphology in the solid state, which in turn affects charge transport. acs.org
The polymerization of such a monomer could be achieved through various established methods like Stille coupling, Suzuki coupling, or direct arylation polymerization. rsc.org The resulting polymer would be expected to have a unique combination of solubility, thermal stability, and electronic properties imparted by the specific substituents. However, no studies detailing the synthesis and characterization of polymers derived from this compound have been published.
Development of Fluorescent Probes and Chemical Sensors
The potential solvatochromic and photoluminescent properties of this compound make it an interesting candidate for the development of fluorescent probes and chemical sensors. The benzo[b]thiophene core can act as a fluorophore, and its emission properties could be modulated by the presence of specific analytes, such as metal ions or other small molecules. The design of such sensors would involve functionalizing the core structure to introduce specific binding sites for the target analyte. To date, no research has been published on the application of this compound in this area.
Functional Material Design and Performance Evaluation
The ultimate goal of exploring this compound in material science would be to design and evaluate functional materials for specific applications. This would involve synthesizing the compound and its derivatives, characterizing their fundamental properties, and then fabricating and testing devices such as OFETs or OLEDs. researchgate.net
The performance evaluation would involve measuring key metrics, such as charge carrier mobility, on/off ratio in transistors, and external quantum efficiency in LEDs. This systematic approach would be necessary to understand the structure-property relationships and to unlock the potential of this particular fluorinated benzo[b]thiophene derivative. As of now, such a comprehensive evaluation for this compound has not been undertaken by the scientific community.
Future Directions and Emerging Research Avenues for 5 Fluoro 2 Methylbenzo B Thiophene
Advancements in Sustainable and Green Synthesis Methodologies
The chemical industry's shift towards environmentally responsible practices has spurred significant research into green chemistry, and the synthesis of heterocyclic compounds is no exception. Future research on 5-Fluoro-2-methylbenzo[b]thiophene is expected to prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous materials.
Key areas of advancement include:
Metal-Free Catalysis: Traditional methods for synthesizing thiophene (B33073) derivatives often rely on metal catalysts. Emerging research focuses on metal-free approaches to reduce metal toxicity and advance the principles of green chemistry. nih.gov
Benign Solvents and Reagents: A significant push is being made to replace harsh solvents and toxic reagents with environmentally friendly alternatives. nih.gov Methodologies utilizing ethanol (B145695) as a solvent and non-toxic inorganic reagents, such as sodium halides, are being developed for the synthesis of halogenated benzo[b]thiophenes under mild conditions, often resulting in high yields. nih.govresearchgate.netuwf.edu
Multicomponent Reactions (MCRs): One-pot synthesis of thiophene derivatives through MCRs is a promising strategy. nih.gov These reactions improve efficiency by reducing the number of synthetic steps, which in turn minimizes waste and energy usage. nih.gov
Photocatalysis: The use of light to drive chemical reactions offers a green alternative to traditional heating. Photocatalytic radical annulation processes, for instance, have been successfully employed to create substituted benzothiophenes. researchgate.net
These green methodologies, while often developed for the broader class of benzo[b]thiophenes, provide a clear roadmap for developing more sustainable and efficient syntheses of this compound.
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound, these computational tools offer powerful capabilities for accelerating research and development.
Property Prediction: AI and ML models are increasingly used to accurately predict the physicochemical and biological properties of molecules. researchgate.net For example, machine and deep learning models have been successfully developed to predict the high-pressure density of various thiophene derivatives by using critical properties as input parameters. researchgate.net Such models could be adapted to predict key properties of this compound and its analogs, providing valuable insights for material design under various conditions. researchgate.net
Rational Drug Design and Virtual Screening: In medicinal chemistry, computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) studies are crucial. nih.govnih.gov Machine learning algorithms can be used to screen vast virtual libraries of thiophene derivatives to identify candidates with high predicted activity against specific biological targets, saving time and resources compared to traditional screening methods. nih.gov This approach could be applied to design novel this compound derivatives with enhanced therapeutic potential as anticancer, antimicrobial, or antidepressant agents. researchgate.netnih.govnih.gov
Accelerated Reaction Discovery: Data-driven strategies are being employed to speed up the discovery of new chemical reactions. acs.org By analyzing large datasets of reaction outcomes, ML models can identify structure-reactivity relationships, facilitating the rapid discovery of novel cycloaddition reactions for thiophenes to create complex, three-dimensional molecular scaffolds. acs.org
The application of AI and ML promises to significantly streamline the design, synthesis, and evaluation of this compound-based compounds for a wide range of applications.
Integration with Flow Chemistry and Microfluidic Reactor Systems
Flow chemistry, performed in microreactors, is emerging as a superior alternative to traditional batch processing for chemical synthesis. This technology offers numerous advantages, particularly for the synthesis of heterocyclic compounds like this compound.
Enhanced Safety and Control: Microreactors provide a high surface-area-to-volume ratio, enabling excellent heat and mass transfer. elveflow.comnih.gov This allows for precise control over reaction parameters and the safe execution of highly exothermic or hazardous reactions, such as those involving fluorinating agents. ineosopen.orgresearchgate.net The small channel dimensions of microreactors suppress the formation of temperature gradients, leading to higher selectivity and safety. ineosopen.org
Increased Efficiency and Scalability: Continuous flow processes can significantly reduce reaction times and minimize the formation of byproducts. elveflow.com This leads to higher yields and product quality. elveflow.com Furthermore, scaling up production is achieved by operating multiple microreactors in parallel, a concept known as "scaling out," which avoids the challenges often associated with scaling up batch reactors. ineosopen.org
Process Automation and Optimization: Flow chemistry systems can be integrated with inline analytical technologies for real-time monitoring and optimization. elveflow.com This allows for the rapid identification of optimal reaction conditions with minimal consumption of reagents. ineosopen.orgresearchgate.net This approach has been successfully used for the synthesis of various heterocyclic compounds and could be readily applied to the production of this compound. researchgate.net
The adoption of flow chemistry and microfluidic systems is a key future direction that could enable safer, more efficient, and scalable manufacturing of this compound and its derivatives.
Exploration in Nanomaterials and Supramolecular Assemblies
The unique electronic and structural properties of the benzo[b]thiophene core make it an attractive building block for advanced materials. The presence of fluorine and methyl substituents in this compound can be exploited to fine-tune these properties for specific applications in nanotechnology and supramolecular chemistry.
Organic Electronics: Thiophene-based molecules are widely used in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) framework, a related structure, is known for its high charge carrier mobility and stability. mdpi.com Research has shown that chemical modifications, such as oxidation of the sulfur atom, can modulate the optoelectronic properties of BTBT derivatives. mdpi.com It is conceivable that this compound could serve as a key synthon for creating novel organic semiconductors, where the fluorine atom helps to tune the electronic energy levels and intermolecular packing.
Fluorescent Materials: The oxidation of the sulfur atom in thiophene-based oligomers can transform them into highly fluorescent materials. mdpi.com Exploring similar chemical modifications of this compound could lead to the development of new fluorophores for various imaging and sensing applications.
Supramolecular Chemistry: The planar, electron-rich structure of the benzo[b]thiophene system enhances its ability to participate in non-covalent interactions, such as π-π stacking, which are fundamental to the formation of supramolecular assemblies. researchgate.net The fluorine atom can introduce additional specific interactions (e.g., hydrogen bonding, halogen bonding), providing a means to control the self-assembly of molecules into well-defined nanostructures. These ordered assemblies could find applications in areas such as molecular recognition and functional materials.
Interdisciplinary Research Synergies with Advanced Analytical Techniques
A deep understanding of the structure-property relationships of this compound requires a synergistic approach that combines advanced analytical techniques with theoretical computations.
Comprehensive Structural Characterization: A full elucidation of the compound's structure and properties will rely on a suite of advanced analytical methods. Techniques such as high-resolution mass spectrometry (HRMS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, and ¹⁹F NMR), and single-crystal X-ray diffraction are essential for unambiguous structure determination. researchgate.netnih.gov
Probing Physicochemical Properties: Thermal analysis techniques can provide insights into the material's stability, while spectroscopic methods like UV-Vis and photoluminescence spectroscopy are crucial for characterizing its optical and electronic properties. mdpi.com
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data. researchgate.net These calculations can predict molecular geometries, electronic structures, and spectroscopic properties, providing a deeper understanding of the experimental observations. mdpi.comresearchgate.net The synergy between experimental analysis and theoretical modeling is critical for rationally designing new derivatives of this compound with tailored properties for specific applications.
By leveraging these interdisciplinary synergies, researchers can unlock the full potential of this compound as a versatile platform for scientific innovation.
Q & A
(Basic) What are the common synthetic routes for 5-Fluoro-2-methylbenzo[b]thiophene, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically employs strategies adapted from thiophene derivative chemistry. Key methods include:
- Gewald Reaction: A two-step process involving ketones, sulfur, and cyanoacetates to form 2-aminothiophenes, followed by fluorination and methylation.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce the methyl and fluoro substituents onto the benzo[b]thiophene core. Reaction conditions (e.g., catalyst choice, solvent polarity, and temperature) critically affect regioselectivity and yield. For example, polar aprotic solvents like DMF enhance coupling efficiency for electron-deficient aromatic systems .
- Halogenation/Functionalization: Direct fluorination using DAST (diethylaminosulfur trifluoride) or electrophilic fluorinating agents, with careful control of stoichiometry to avoid over-fluorination .
(Basic) What safety protocols are critical when handling intermediates during synthesis?
Methodological Answer:
Key safety measures include:
- Ventilation and PPE: Use fume hoods for steps involving volatile reagents (e.g., triflic anhydride) or toxic intermediates (e.g., diazo compounds) .
- Explosive Hazards: Monitor exothermic reactions (e.g., diazo compound formation) using low-temperature conditions (−78°C) and incremental reagent addition .
- Waste Management: Quench reactive intermediates (e.g., sulfonium salts) with aqueous sodium bicarbonate before disposal .
(Advanced) How can researchers optimize reaction conditions to mitigate decomposition risks in large-scale synthesis?
Methodological Answer:
Decomposition risks, particularly for diazo-containing intermediates, can be minimized by:
- Thermal Stability Analysis: Use differential scanning calorimetry (DSC) to identify safe temperature thresholds. For example, sulfonium salts decompose at 140°C (400 J/g energy release), making them preferable to analogs decomposing at 120°C (>600 J/g) .
- Purification Techniques: Column chromatography with silica gel stabilizes reactive intermediates. Bench-stable sulfonium salts can be stored for weeks without degradation .
- Solvent Selection: Dichloromethane or acetonitrile improves solubility and reduces side reactions during coupling steps .
(Advanced) What strategies validate target specificity when conflicting data arise in biological assays?
Methodological Answer:
To resolve contradictions in biological activity (e.g., COX-1 vs. COX-2 selectivity):
- Docking Studies: Compare binding affinities using molecular modeling software (e.g., AutoDock) to assess interactions with active sites. For example, dibenzo[b,d]thiophene derivatives show higher COX-1 affinity due to steric complementarity .
- Enzymatic Assays: Use isoform-specific inhibitors (e.g., SC-560 for COX-1) in competitive binding experiments .
- QSAR Analysis: Correlate substituent electronic/steric parameters (Hammett σ, molar refractivity) with activity trends to identify critical functional groups .
(Advanced) How do substituent electronic effects influence reactivity in cross-coupling reactions?
Methodological Answer:
The fluoro and methyl substituents modulate reactivity via:
- Electron-Withdrawing Effects: The fluorine atom deactivates the aromatic ring, directing electrophilic substitution to the 3-position. This requires Pd-catalyzed coupling under strongly basic conditions (e.g., K₂CO₃ in toluene/water) .
- Steric Hindrance: The methyl group at the 2-position restricts access to the thiophene sulfur, favoring coupling at the 5-position. Computational modeling (DFT) can predict regioselectivity by analyzing transition-state geometries .
(Advanced) What advanced techniques characterize reactive intermediates in oxidation reactions?
Methodological Answer:
To analyze intermediates like sulfoxides or sulfones:
- Low-Temperature NMR: Capture transient species at −40°C using deuterated solvents (e.g., CD₂Cl₂) .
- Mass Spectrometry (HRMS): Identify diazo radicals or sulfonium ions via high-resolution isotopic patterns .
- EPR Spectroscopy: Detect paramagnetic intermediates (e.g., thiyl radicals) generated during oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
